

# Spectroscopic Profile of Methyl 4-fluoro-3-iodobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 4-fluoro-3-iodobenzoate

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This technical guide provides a comprehensive overview of the spectroscopic properties of **Methyl 4-fluoro-3-iodobenzoate** (CAS No. 1121586-29-5).<sup>[1][2]</sup> Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work.

## Chemical Structure and Properties

Property	Value
IUPAC Name	methyl 4-fluoro-3-iodobenzoate
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FO <sub>2</sub>
Molecular Weight	280.04 g/mol
Physical State	Solid
Melting Point	42-43 °C <sup>[1]</sup>
CAS Number	1121586-29-5 <sup>[1][2]</sup>

## Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Methyl 4-fluoro-3-iodobenzoate**. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.3	d	1H	Ar-H
~7.9	dd	1H	Ar-H
~7.2	t	1H	Ar-H
~3.9	s	3H	-OCH <sub>3</sub>

Prediction based on typical chemical shifts for protons on substituted benzene rings and methyl esters.[\[3\]](#)[\[4\]](#)

**Table 2: Predicted  $^{13}\text{C}$  NMR Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~165	C=O (ester)
~160 (d, $^1\text{JCF} \approx 250$ Hz)	C-F
~140	C-I
~135	Ar-C
~125	Ar-CH
~115 (d, $^2\text{JCF} \approx 20$ Hz)	Ar-CH
~95	Ar-C
~52	-OCH <sub>3</sub>

Prediction based on characteristic shifts for carbons in aromatic esters and the influence of halogen substituents.[\[3\]](#)[\[4\]](#)[\[5\]](#)

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1730-1715	Strong	C=O (ester) stretch
~1600-1585	Medium	C-C stretch (in-ring)
~1500-1400	Medium	C-C stretch (in-ring)
~1300-1000	Strong	C-O stretch
~900-675	Strong	C-H "oop"
~1050	Strong	C-F stretch

Prediction based on typical IR absorption frequencies for aromatic esters and halogenated compounds.[\[4\]](#)[\[6\]](#)

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
280	[M] <sup>+</sup> (Molecular ion)
249	[M - OCH <sub>3</sub> ] <sup>+</sup>
153	[M - I] <sup>+</sup>
122	[M - I - OCH <sub>3</sub> ] <sup>+</sup>

Prediction based on the molecular weight of the compound and common fragmentation patterns of methyl esters and iodinated compounds. The presence of iodine (a monoisotopic element) will result in a distinct molecular ion peak.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-25 mg of **Methyl 4-fluoro-3-iodobenzoate** for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR.[7]
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- $d$ , Acetone- $d_6$ , or DMSO- $d_6$ ) in a clean vial.[7][8]
  - Ensure the sample is fully dissolved; sonication or gentle vortexing can be applied.[8]
  - Transfer the solution to a clean, unscratched 5 mm NMR tube using a Pasteur pipette.[7]
  - If required for chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[7]
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Perform locking and shimming of the magnetic field to ensure homogeneity.[8]
  - Tune the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).[8]
  - Set appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[8]
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

For a solid sample like **Methyl 4-fluoro-3-iodobenzoate**, the following methods can be used:

- Thin Solid Film Method:
  - Dissolve a small amount (approx. 50 mg) of the solid in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[9]
  - Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]

- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[\[9\]](#)
- Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[\[9\]](#)
- KBr Pellet Method:
  - Mix a small amount of the solid sample with dry potassium bromide (KBr).
  - Grind the mixture to a fine powder.[\[10\]](#)
  - Place the powder in a pellet press and apply high pressure to form a transparent disk.[\[10\]](#)
  - Mount the KBr disk in the sample holder and obtain the IR spectrum.

## Mass Spectrometry (MS)

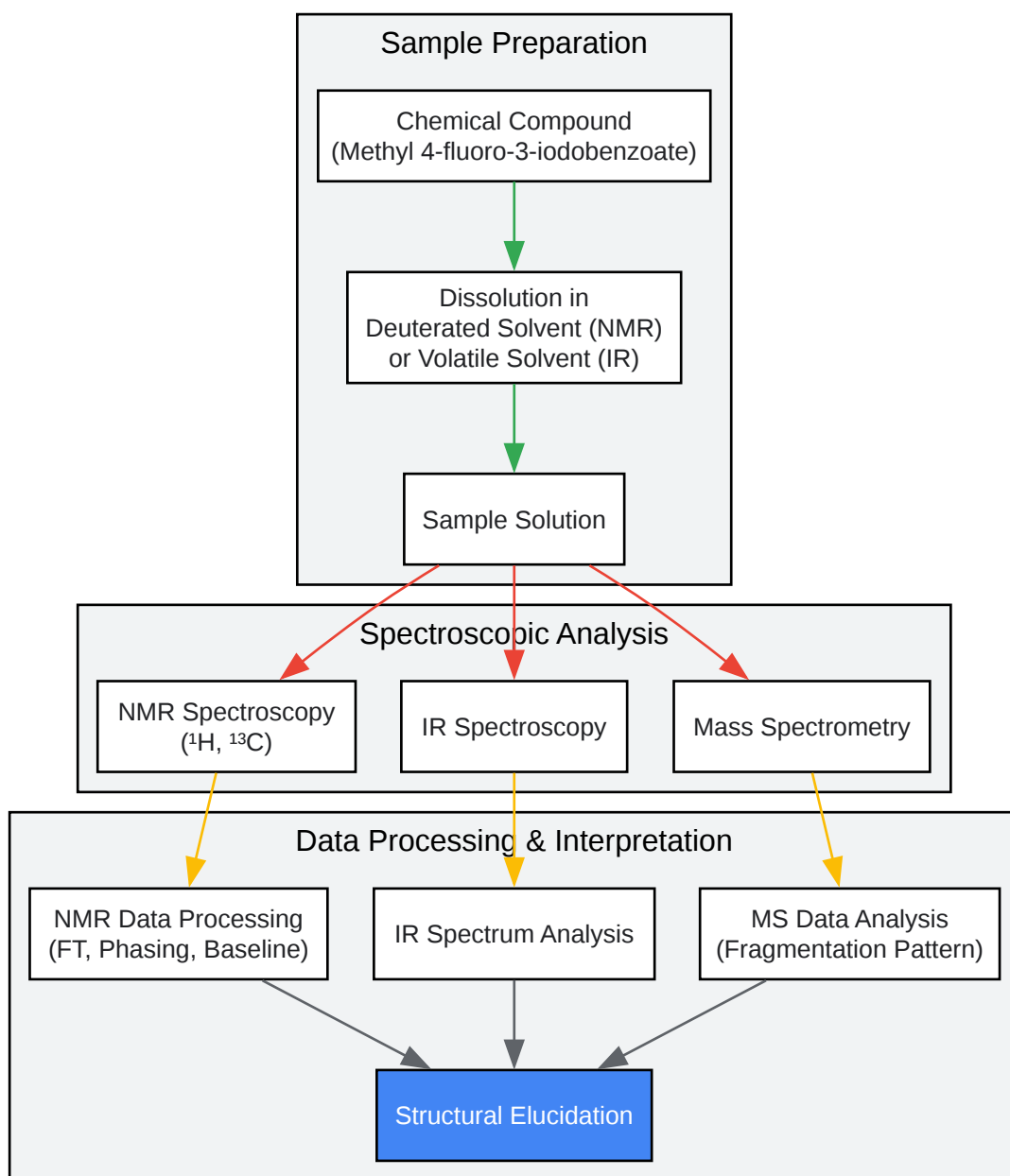
A common technique for the analysis of halogenated benzoates is Liquid Chromatography-Mass Spectrometry (LC/MS).

- Sample Preparation:
  - Prepare a dilute solution of **Methyl 4-fluoro-3-iodobenzoate** in a suitable solvent compatible with the LC system (e.g., acetonitrile or methanol).
- LC Separation:
  - Inject the sample into an LC system equipped with a suitable column (e.g., C18).[\[11\]](#)
  - Use an appropriate mobile phase to achieve chromatographic separation.[\[11\]](#)
- MS Analysis:
  - The eluent from the LC column is introduced into the mass spectrometer.
  - Ionize the sample using a suitable technique such as electrospray ionization (ESI).
  - Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

- The presence of a single iodine atom will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

## Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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